This compound is sourced from various chemical databases and research articles, including ChemBK, PubChem, and GuideChem. Its classification falls under organic compounds, specifically within the category of azetidines due to the presence of a four-membered nitrogen-containing ring structure. The compound is also recognized for its hydrochloride salt form, which enhances its solubility in water and stability for pharmaceutical applications .
The synthesis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride typically involves several steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis. Typically, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates .
The molecular structure of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride features a unique arrangement:
The three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, providing insight into bond angles and dihedral angles that influence its reactivity and interaction with biological targets .
1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride participates in various chemical reactions:
These reactions are essential for modifying the compound for different applications or improving its pharmacological properties .
The mechanism of action of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride primarily revolves around its role as an antagonist of sodium channels. By binding to these channels, it inhibits sodium influx into neurons, which can lead to decreased neuronal excitability and pain transmission.
This action is particularly relevant in conditions where excessive neuronal firing contributes to pain syndromes. The compound's selectivity for certain sodium channel subtypes may also be explored through electrophysiological studies to determine its efficacy and safety profile in potential therapeutic applications .
The physical and chemical properties of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride include:
Additional properties such as density, refractive index, and specific heat capacity are often determined through experimental methods or derived from related compounds .
1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride has several scientific applications:
Ongoing studies aim to elucidate further therapeutic potentials and optimize formulations for clinical use .
1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is a complex organic compound with systematic nomenclature reflecting its molecular architecture. According to IUPAC conventions, the base compound is designated as 1-(diphenylmethyl)-3-methylazetidin-3-ol, with the hydrochloride salt form explicitly indicated. The compound carries the CAS Registry Number 133891-86-8 for the salt and 40320-63-6 for the free base, essential identifiers for chemical tracking and regulatory compliance [1] [5]. Its molecular formula is C₁₇H₂₀ClNO, corresponding to a molecular weight of 289.80 g/mol [1].
Table 1: Standard Chemical Identifiers
Identifier Type | Value | |
---|---|---|
Systematic IUPAC Name | 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride | |
CAS Registry Number | 133891-86-8 (hydrochloride) ; 40320-63-6 (free base) | |
Molecular Formula | C₁₇H₂₀ClNO | |
Molecular Weight | 289.80 g/mol | |
Common Synonyms | 1-Benzhydryl-3-Methylazetidin-3-ol hydrochloride; 1-(Diphenylmethyl)-3-methyl-3-azetidinol HCl | [1] [5] |
The term "benzhydryl" refers to the diphenylmethyl group (Ph₂CH–), while "azetidin-3-ol" denotes a four-membered nitrogen-containing ring with a hydroxyl group at the 3-position. The "hydrochloride" suffix confirms the compound exists as an amine salt, enhancing its stability and crystallinity for pharmaceutical handling [1] [3].
The molecular structure integrates three critical moieties: a benzhydryl group, a strained azetidine ring, and a tertiary alcohol functionality. The benzhydryl group provides significant steric bulk and lipophilicity, influencing the compound's binding affinity in biological systems. The azetidine ring—a four-membered saturated heterocycle—contains a nitrogen atom at position 1, which is protonated in the hydrochloride salt form (N–H⁺Cl⁻) [1] [3].
The 3-methyl-3-ol substituent creates a tert-alcohol geometry, where the hydroxyl group and methyl branch occupy the same carbon atom (C3). This configuration imposes significant steric constraint on the azetidine ring, reducing conformational flexibility and potentially enhancing receptor selectivity. X-ray crystallography studies of analogous azetidinols confirm non-planar puckered conformations in the azetidine ring, though specific data for this compound remains limited in public literature [1] [4] [5].
Table 2: Key Structural Descriptors
Structural Feature | Chemical Significance | |
---|---|---|
Benzhydryl group (C₆H₅)₂CH– | Imparts lipophilicity and π-stacking capability; common in bioactive molecules | |
Azetidine N1 | Basic site forming hydrochloride salt (enhances solubility and crystallinity) | [3] |
C3 Quaternary carbon | Bears both methyl and hydroxyl groups; creates steric hindrance and chiral environment | [5] |
Ring puckering | Four-membered ring adopts envelope conformation; impacts molecular recognition | [4] |
Stereochemically, the C3 carbon is a tetrasubstituted center but lacks chirality due to the absence of four distinct substituents. The methyl and hydroxyl groups, combined with two ring bonds, render C3 non-stereogenic. Consequently, the compound exhibits no stereoisomers, simplifying its synthesis and purification [5]. The InChI string (1S/C17H19NO.ClH/c1-17(19)12-18(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16,19H,12-13H2,1H3;1H) confirms this achirality [5].
The compound emerged as a specialized synthetic intermediate during early 21st-century pharmaceutical research, particularly in the development of kinase inhibitors and RAS-targeting therapeutics. Its benzhydryl-azetidinol scaffold was identified as a privileged structure for modulating protein-protein interactions in oncology targets. Patent WO2023060362A1 highlights derivatives of this azetidinyl compound as precursors for RAS inhibitors, addressing mutations prevalent in lung, bladder, and melanoma cancers [6].
A significant application involves its use as a chiral auxiliary in peptide synthesis. The sterically congested azetidine ring directs stereoselective reactions, enabling the production of enantiomerically pure pharmaceuticals. This utility is exemplified in carbodiimide-mediated couplings, where structurally related azetidinyl compounds facilitate amide bond formation in polynucleotide synthesis [8]. Advances in continuous-flow hydrogenation technology—pioneered by suppliers like PharmaBlock—later enabled scalable manufacturing of such azetidinols under mild conditions, supporting their adoption in drug discovery pipelines [7].
Table 3: Historical Milestones in Development
Timeline | Development Milestone | Research Context | |
---|---|---|---|
Early 2000s | Initial synthetic routes reported | Exploration as chiral building block | [5] |
2015–2020 | Adoption in RAS inhibitor programs | Patent applications for oncological therapeutics | [6] |
2021–Present | Flow chemistry process optimization | Scalable green synthesis for pharmaceutical intermediates | [7] |
The compound remains a high-value intermediate, with suppliers like TRC and AK Scientific listing gram-scale prices from $40–$1,048 per 5g, reflecting both synthetic complexity and pharmaceutical demand [1].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1